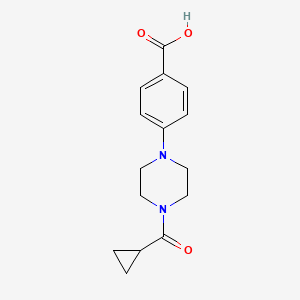
4-メトキシ-1,4'-ビピペリジン
概要
説明
4-Methoxy-1,4’-bipiperidine dihydrochloride is a chemical compound with the CAS Number: 930604-26-5 . It has a molecular weight of 271.23 and is a white solid . It is stored at room temperature .
Molecular Structure Analysis
The Inchi Code for 4-Methoxy-1,4’-bipiperidine dihydrochloride is1S/C11H22N2O.2ClH/c1-14-11-4-8-13 (9-5-11)10-2-6-12-7-3-10;;/h10-12H,2-9H2,1H3;2*1H . The compound’s structure is related to its properties and reactivity. Physical And Chemical Properties Analysis
4-Methoxy-1,4’-bipiperidine dihydrochloride is a white solid . It has a molecular weight of 271.23 and is stored at room temperature .科学的研究の応用
ピペリジン誘導体の合成
4-メトキシ-1,4'-ビピペリジン: は、さまざまなピペリジン誘導体の合成における貴重な中間体です。 これらの誘導体は、製薬業界において不可欠であり、20種類以上の製薬およびアルカロイドに存在しています 。 この化合物の構造は、置換ピペリジン、スピロピペリジン、縮合ピペリジン、およびピペリジノンなどの形成につながる分子内および分子間反応を可能にし、これらは薬物開発に不可欠です .
薬理学的用途
医薬品化学における構造的な重要性のために、4-メトキシ-1,4'-ビピペリジン誘導体は、その薬理学的用途について研究されてきました。 それらは、多くの治療薬の共通の特徴であるピペリジン部分を含む潜在的な薬物の発見と生物学的評価に関与しています .
媒体および環境応答性材料
4-メトキシ-1,4'-ビピペリジンの誘導体は、媒体および環境応答性化合物および材料を作成するための主要な構成要素として使用されます。 これらの材料は、ビピリジン誘導体のレドックス活性と電気化学的適性を活用して、多機能なクロミック材料/化合物を開発しています .
溶媒変色性と熱変色性
溶媒変色性と熱変色性の分野では、4-メトキシ-1,4'-ビピペリジン誘導体、例えばビオロゲンとモノクアットは、溶媒の変化または温度の変化に応じて色が変わる能力についてレビューされています。 この特性は、スマートコーティングとセンサーを作成するのに特に役立ちます .
超分子化学
4-メトキシ-1,4'-ビピペリジン: は、超分子化学において重要な役割を果たしており、電気および光感応性の構成要素として機能します。 また、二座配位子であり、多くの場合、高度な材料の開発において重要な役割を果たす共有結合性有機骨格(COF)および金属有機骨格(MOF)に見られます .
触媒
この化合物は、特に第一アミンとアンモニアのN-アルキル化において、触媒プロセスにも関与しています。 それは、ニトリルとアミドの還元における前駆体として機能し、これらは有機合成における重要な化合物のクラスである第二アミンの生産における基本的な反応です .
Safety and Hazards
The safety information for 4-Methoxy-1,4’-bipiperidine dihydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
生化学分析
Biochemical Properties
4-Methoxy-1,4’-bipiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 4-Methoxy-1,4’-bipiperidine on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, 4-Methoxy-1,4’-bipiperidine can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 4-Methoxy-1,4’-bipiperidine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, 4-Methoxy-1,4’-bipiperidine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 4-Methoxy-1,4’-bipiperidine can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Methoxy-1,4’-bipiperidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of 4-Methoxy-1,4’-bipiperidine vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant physiological changes. For example, high doses of 4-Methoxy-1,4’-bipiperidine have been associated with toxic effects, including liver damage and alterations in metabolic processes . It is essential to determine the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
4-Methoxy-1,4’-bipiperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Methoxy-1,4’-bipiperidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For instance, it may be transported across cell membranes by specific transporter proteins, affecting its bioavailability and efficacy.
Subcellular Localization
4-Methoxy-1,4’-bipiperidine’s subcellular localization is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.
特性
IUPAC Name |
4-methoxy-1-piperidin-4-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-14-11-4-8-13(9-5-11)10-2-6-12-7-3-10/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTOCUJJGMOUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655938 | |
| Record name | 4-Methoxy-1,4'-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930603-98-8 | |
| Record name | 4-Methoxy-1,4'-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452593.png)

![N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide](/img/structure/B1452599.png)



![5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1452606.png)





![Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1452614.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B1452615.png)
